molecular formula C10H8BrF3O B8629819 1-Butanone, 1-(3-bromophenyl)-4,4,4-trifluoro-

1-Butanone, 1-(3-bromophenyl)-4,4,4-trifluoro-

Cat. No. B8629819
M. Wt: 281.07 g/mol
InChI Key: WAFNAQGMAMAZFQ-UHFFFAOYSA-N
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Patent
US07423158B2

Procedure details

A prepared solution of trifluoromethyl ethane-magnesium bromide (made by refluxing Mg with 1-bromo, 2-trifluoromethyl ethane in THF for 2 hours; 4.6 g=25.82 mmol) in THF was added slowly to a cold (0° C.) solution of 3-bromo-N-methoxy-N-methylbenzamide (3.5 g, 14.3 mmol) in THF. The stirring continued at room temperature for 1 hour, quenched with cold saturated aqueous NH4Cl, acidified with 1 N HCl and extracted with ethyl ether. The organic extracts were combined, dried over MgSO4 and concentrated in vacuo. The crude product was purified on silica gel (ISCO) using hexanes/EtOAc (10/1) as the eluting solvent to give 1-(3-Bromo-phenyl)-4,4,4-trifluoro-butan-1-one as a colorless oil (3.1 g, 77% yield). m/e (M−H)− 279, 1H NMR (400 MHz, DMSO-d6) δ ppm, 2.5-2.6 (m, 2 H), 3.3-3.4 (m, 2 H), 7.5 (t, J=7.9 Hz, 1 H), 7.8-7.8 (m, 1 H), 7.9-8.0 (m, 1 H), 8.1 (t, J=1.7 Hz, 1 H).
Name
trifluoromethyl ethane magnesium bromide
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([CH2:5][CH3:6])([F:4])[F:3].[Br-].[Mg+2].[Br-].[Br:10][C:11]1[CH:12]=[C:13]([CH:20]=[CH:21][CH:22]=1)[C:14](N(OC)C)=[O:15]>C1COCC1>[Br:10][C:11]1[CH:12]=[C:13]([C:14](=[O:15])[CH2:6][CH2:5][C:2]([F:4])([F:3])[F:1])[CH:20]=[CH:21][CH:22]=1 |f:0.1.2.3|

Inputs

Step One
Name
trifluoromethyl ethane magnesium bromide
Quantity
4.6 g
Type
reactant
Smiles
FC(F)(F)CC.[Br-].[Mg+2].[Br-]
Name
Quantity
3.5 g
Type
reactant
Smiles
BrC=1C=C(C(=O)N(C)OC)C=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with cold saturated aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified on silica gel (ISCO)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C(CCC(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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